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Compound of Interest

Compound Name:
Dimethyl (2-

oxopropyl)phosphonate

Cat. No.: B104374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of Dimethyl (2-
oxopropyl)phosphonate, a versatile intermediate in organic synthesis, particularly in the

preparation of various biologically active compounds. Its performance is objectively compared

with three alternative organophosphorus reagents: Diethyl (2-oxopropyl)phosphonate, Dimethyl

methylphosphonate, and Paraoxon-methyl. This comparison, supported by experimental data,

aims to assist researchers in selecting the most suitable reagent for their specific applications.

Spectroscopic Data Comparison
The following tables summarize the key infrared (IR) and mass spectrometry (MS) data for

Dimethyl (2-oxopropyl)phosphonate and its alternatives.

Infrared Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

Dimethyl (2-

oxopropyl)phosphonate
~1715, ~1250, ~1030

C=O (ketone), P=O

(phosphonate), P-O-C

Diethyl (2-

oxopropyl)phosphonate
2986, 1715, 1260, 1006[1]

C-H (stretch), C=O (ketone),

P=O (phosphonate), P-O-C

Dimethyl methylphosphonate ~1275, ~1050[2] P=O (phosphonate), P-O-C

Paraoxon-methyl ~1590, ~1350, ~1260, ~1030

Ar-NO₂ (asymmetric stretch),

Ar-NO₂ (symmetric stretch),

P=O (phosphate), P-O-C

Mass Spectrometry Data
Compound

Molecular Weight (
g/mol )

Molecular Ion (m/z)
Key Fragment Ions
(m/z)

Dimethyl (2-

oxopropyl)phosphonat

e

166.11 166 124, 109, 94, 79

Diethyl (2-

oxopropyl)phosphonat

e

194.17 194 166, 137, 109, 81

Dimethyl

methylphosphonate
124.08 124 ([M+H]⁺ at 125)[3] 109, 94, 79

Paraoxon-methyl 247.14[4] 247 139, 109, 79

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the analyte by measuring the absorption

of infrared radiation.
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Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide).

Instrument Setup: The FTIR spectrometer is set to collect data in the mid-IR range (typically

4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded.

Data Acquisition: The sample spectrum is then recorded. The instrument software

automatically subtracts the background spectrum from the sample spectrum to produce the

final absorbance or transmittance spectrum.

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to specific functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the analyte and to

elucidate its structure through fragmentation analysis.

Methodology (Electron Ionization - EI):

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a

molecular ion (M⁺) and various fragment ions.

Mass Analysis: The positively charged ions are accelerated and passed through a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.

Data Analysis: The mass spectrum is interpreted to determine the molecular weight from the

molecular ion peak and to deduce the structure of the molecule from the observed
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fragmentation pattern.

Workflow Visualization
The following diagram illustrates the general workflow for a comprehensive spectroscopic

analysis of an organic compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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